1-Bromo-3,5-dimethyladamantane-d6
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Overview
Description
1-Bromo-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Bromo-3,5-dimethyladamantane. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl groups. The molecular formula is C12H13D6Br, and it has a molecular weight of 249.2 g/mol . This compound is often used as a labeled standard in various scientific research applications.
Mechanism of Action
Target of Action
1-Bromo-3,5-dimethyladamantane-d6 is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It is primarily used as a memantine intermediate . Memantine is an open-channel, low-affinity, uncompetitive antagonist of N-methyl-D-aspartate receptors (NMDAR) which are largely dependent on the single excitatory agonist glutamate .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol . The amidation of 1-bromo-3,5-dimethyladamantane is catalyzed with manganese compounds and complexes .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of memantine , which is known to selectively block ion channels under pathological conditions, thus maintaining an optimal level of NMDA .
Pharmacokinetics
As an organic intermediate, its bioavailability would be largely dependent on the specific conditions of the reaction it is involved in .
Result of Action
The primary result of the action of this compound is the production of other compounds through chemical reactions. For example, it is used in the synthesis of 1,3-dicarbonyl adamantanes and 3,5-dimethyladamantan-1-ol .
Preparation Methods
The synthesis of 1-Bromo-3,5-dimethyladamantane-d6 typically involves the bromination of 1,3-dimethyladamantane. The reaction is carried out under reflux conditions using bromine as the brominating agent . The deuterated version is prepared by substituting the hydrogen atoms in the methyl groups with deuterium. This can be achieved through a series of deuterium exchange reactions, often involving deuterated solvents and catalysts. Industrial production methods may involve large-scale bromination and deuteration processes, ensuring high purity and yield.
Chemical Reactions Analysis
1-Bromo-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3,5-dimethyladamantan-1-ol .
Scientific Research Applications
1-Bromo-3,5-dimethyladamantane-d6 is widely used in scientific research due to its unique properties:
Biology: The compound is used in metabolic studies to trace the pathways of various biochemical reactions.
Medicine: It is a labeled impurity of memantine, a drug used in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
1-Bromo-3,5-dimethyladamantane-d6 can be compared with other similar compounds such as:
1-Bromo-3,5-dimethyladamantane: The non-deuterated version, which lacks the deuterium atoms and is used in similar applications.
3,5-Dimethyladamantan-1-ol: An oxidation product of 1-Bromo-3,5-dimethyladamantane, used in organic synthesis.
Memantine: A related compound used in the treatment of Alzheimer’s disease, which shares a similar adamantane structure.
Properties
IUPAC Name |
1-bromo-3,5-bis(trideuteriomethyl)adamantane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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